molecular formula C19H19Cl2N9O3 B609185 MLT-748 CAS No. 1832578-30-9

MLT-748

Numéro de catalogue: B609185
Numéro CAS: 1832578-30-9
Poids moléculaire: 492.321
Clé InChI: XKQLNDPUQSZBJW-QGHHPUGFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Inhibition of MALT1 Activity

MLT-748 has been shown to inhibit MALT1 cleavage in various cellular models. In studies involving B and T cells from patients with the MALT1-W580S mutation, treatment with this compound restored functional activity, suggesting its potential as a therapeutic agent for genetic immunodeficiencies .

Impact on Cancer Cell Lines

Research indicates that this compound can reduce the viability of certain cancer cell lines by inhibiting MALT1-mediated signaling pathways. In glioblastoma models, this compound treatment resulted in decreased macrophage polarization towards an immunosuppressive phenotype, enhancing macrophage-dependent tumor cell killing .

Effects on NF-κB Signaling

The compound has been demonstrated to increase phosphorylation of key NF-κB components (p65 and IκBα) in treated cells, indicating a reactivation of this critical signaling pathway following inhibition of MALT1 . This finding underscores its potential use in restoring immune function in cancers where NF-κB signaling is dysregulated.

Case Study 1: Immunodeficiency Treatment

In a clinical setting, the administration of this compound to patients with a homozygous W580S mutation showed promising results in restoring NF-κB signaling and overall immune function. The compound's ability to stabilize the mutant protein led to improved cellular responses to antigens .

Case Study 2: Glioblastoma Progression

In vivo studies involving glioblastoma models revealed that this compound inhibited tumor progression by blocking MALT1 activity in tumor-associated macrophages. This inhibition led to reduced tumor cell viability and enhanced anti-tumor immune responses .

Data Table: Summary of Key Findings

Study FocusModel TypeConcentrationKey Findings
ImmunodeficiencyPatient B/T Cells2 µMRestored function in W580S mutant cells
GlioblastomaMouse Macrophages2 µMEnhanced macrophage killing of GBM cells
NF-κB SignalingVarious Cell Lines0–2 µMIncreased phosphorylation of p65 and IκBα
Allosteric InhibitionStructural AnalysisN/AStabilized mutant MALT1 conformation

Mécanisme D'action

Target of Action

MLT-748 is a potent, selective, and allosteric inhibitor of MALT1 . MALT1, also known as Mucosa-associated lymphoid tissue lymphoma translocation protein 1, plays a crucial role in the nuclear factor-kappa B (NF-κB) activation signaling pathway . This protein is involved in several biological processes such as cell proliferation, cell death, and regulation of immune responses .

Mode of Action

This compound binds MALT1 in the allosteric Trp580 pocket . It adopts a pose via binding at the interface between the caspase and immunoglobulin (Ig3) domains by displacing Trp580 and locking the catalytic site in an inactive state . This displacement of Trp580 weakens interactions between the para-caspase and C-terminal immunoglobulin MALT1 domains, resulting in protein instability .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . MALT1 is involved in NF-κB signaling cascades downstream of antigen receptors, C-type lectin receptors, and several G-protein coupled receptors . The concentration of 1 μM this compound completely blocked cleavage of the MALT1 substrates BCL10, HOIL1, CYLD, and RelB .

Pharmacokinetics

In MALT1 mut/mut patient immortalized B cells, this compound stabilized cellular MALT1-W580S, with an EC50 of 69 nM .

Result of Action

This compound treatment increased the phosphorylation of p65 and IκBα in MALT1mut/mut patient immortalized B cells . This compound had only mild effects on phosphorylation of iκbα during cell stimulation of these normal t cells . It did inhibit T cell antigen receptor downstream signaling .

Analyse Biochimique

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de MLT-748 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures pour former le produit final. La voie de synthèse exacte et les conditions réactionnelles sont exclusives et ne sont pas divulguées publiquement en détail. Il est connu que la synthèse implique l'utilisation de divers réactifs organiques et catalyseurs dans des conditions contrôlées pour atteindre une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle de this compound suit probablement une voie de synthèse similaire à la synthèse en laboratoire, mais à plus grande échelle. Cela implique l'optimisation des conditions réactionnelles, l'augmentation de l'échelle des réactions et la garantie de la qualité et de la pureté constantes du produit final. Le processus de production comprend également des mesures rigoureuses de contrôle qualité pour répondre aux normes de l'industrie .

Analyse Des Réactions Chimiques

Types de réactions

MLT-748 subit diverses réactions chimiques, notamment:

Réactifs et conditions courantes

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, chacun ayant des activités biologiques potentiellement différentes .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment:

    Chimie: Utilisé comme composé outil pour étudier l'inhibition de MALT1 et ses effets sur diverses voies biochimiques.

    Biologie: Employé dans la recherche pour comprendre le rôle de MALT1 dans la signalisation et la fonction des cellules immunitaires.

    Médecine: Enquête sur ses applications thérapeutiques potentielles dans le traitement des cancers, en particulier ceux impliquant une signalisation NF-κB dysrégulée, comme le lymphome diffus à grandes cellules B.

    Industrie: Utilisé dans le développement de nouveaux médicaments ciblant MALT1 et les voies connexes.

Mécanisme d'action

This compound exerce ses effets en se liant à la poche allostérique Trp580 de MALT1, inhibant ainsi son activité protéolytique. Cette liaison verrouille MALT1 dans une conformation inactive, l'empêchant de cliver ses substrats. L'inhibition de MALT1 conduit à la suppression de la signalisation NF-κB, qui est cruciale pour la survie et la prolifération de certaines cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de this compound

This compound est unique en raison de sa forte puissance et de sa sélectivité pour MALT1. Il se lie spécifiquement à la poche allostérique Trp580, ce qui en fait un outil précieux pour étudier les voies liées à MALT1 et développer des thérapies ciblées .

Activité Biologique

MLT-748 is a potent and selective inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease, which plays a crucial role in immune cell signaling, particularly within the CARD11/CARMA1-BCL10-MALT1 (CBM) complex. This compound has garnered attention for its potential therapeutic applications in various hematological malignancies, especially those involving aberrant MALT1 activity.

This compound functions as an allosteric inhibitor, effectively locking the MALT1 protease in an inactive conformation. This inhibition prevents the cleavage of key substrates involved in immune signaling pathways, thereby modulating cellular responses to antigen stimulation. The binding of this compound displaces the side chain of Trp580, a critical residue for MALT1 activity, leading to reduced proteolytic function and stabilization of the protein structure .

Inhibition of Substrate Cleavage

Research indicates that this compound significantly inhibits the cleavage of various MALT1 substrates, including A20, CYLD, and RelB. These substrates are integral to regulating NF-κB signaling and other immune responses. In studies involving ABC-DLBCL (Activated B-cell-like Diffuse Large B-cell Lymphoma) cell lines, treatment with this compound resulted in decreased expression levels of genes associated with oncogenic signaling pathways .

Table 1: Key Substrates Cleaved by MALT1 and Effects of this compound

Substrate Function Effect of this compound
A20Negative regulator of NF-κBInhibition of cleavage
CYLDDeubiquitinating enzymeInhibition of cleavage
RelBTranscription factorInhibition of cleavage
Regnase-1mRNA metabolism regulatorInhibition of cleavage

Case Study 1: Lung Carcinoma

In a study examining the effects of this compound on lung carcinoma growth, co-expression experiments demonstrated that the presence of this compound abrogated CARD10 cleavage induced by the CBM complex. This suggests that inhibiting MALT1 can restrict tumor growth by preventing the activation of pro-survival signaling pathways .

Case Study 2: Hematological Malignancies

Another investigation focused on ABC-DLBCL cell lines showed that treatment with this compound not only inhibited substrate cleavage but also reduced oncogenic gene expression linked to CARD11 mutations. This highlights its potential as a therapeutic agent in treating cancers characterized by dysregulated MALT1 activity .

Efficacy in Immune Modulation

This compound has been shown to modulate immune responses by affecting cytokine production. For instance, studies indicated that basal levels of IL-6 were elevated in cells treated with this compound, suggesting a complex interplay between inhibition of MALT1 and cytokine signaling pathways .

Structural Insights

Structural studies have provided insights into how this compound interacts with MALT1 at a molecular level. The compound's ability to stabilize certain conformations has implications for designing more effective inhibitors targeting similar proteases involved in immune regulation .

Propriétés

IUPAC Name

1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N9O3/c1-10(32-2)17(33-3)16-13(9-22-15-7-14(21)28-29(15)16)27-19(31)26-11-6-12(20)18(23-8-11)30-24-4-5-25-30/h4-10,17H,1-3H3,(H2,26,27,31)/t10-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQLNDPUQSZBJW-QGHHPUGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does MLT-748 interact with its target, MALT1, and what are the downstream effects of this interaction?

A: While the provided research papers [, ] do not delve into the specific binding interactions between this compound and MALT1, they highlight that this compound acts as a MALT1 protease inhibitor. Inhibiting MALT1 protease activity disrupts the downstream signaling cascade. Typically, MALT1, as part of the CARMA-BCL10-MALT1 signaling complex, activates NF-κB, a protein complex involved in cellular responses to stress, inflammation, and cell survival []. This inhibition consequently diminishes NF-κB activity, potentially leading to decreased DNA repair and increased immunogenic cell death in cancer cells [].

Q2: What is the evidence that MALT1 inhibition by compounds like this compound could be beneficial in treating TNBC?

A: Research suggests that high MALT1 expression correlates with doxorubicin resistance in TNBC cell lines []. Beecher et al. demonstrated that this compound treatment, alongside doxorubicin, led to decreased cell viability and increased apoptosis in TNBC cells []. This finding suggests that MALT1 inhibition can re-sensitize resistant TNBC cells to chemotherapy, potentially improving treatment outcomes. Furthermore, the study indicated that MALT1 inhibition increases the expression of calreticulin (CRT) in response to doxorubicin [], a protein associated with immunogenic cell death, highlighting a potential mechanism for enhanced anti-tumor immunity.

Q3: What are the limitations of the existing research on this compound, and what future research directions are warranted?

A: While the initial findings on this compound are promising, the provided research [, ] only provides a preliminary understanding. Further investigations are needed to elucidate the precise molecular mechanisms of this compound's interaction with MALT1, its pharmacokinetic properties, and its efficacy and safety profile in preclinical and clinical settings. Future research should focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.